N-(3,4-dimethoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide is a synthetic organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a 3,4-dimethoxyphenyl group attached to a dihydroisoquinolinecarboxamide moiety. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of N-(3,4-dimethoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide typically involves a multi-step process. One common synthetic route starts with the reaction of p-toluidine, benzaldehyde, and trans-methyl-isoeugenol through a Povarov cycloaddition reaction, followed by N-furoylation . The reaction conditions often involve the use of deep eutectic solvents to facilitate the cycloaddition process. The structure of the compound is confirmed using techniques such as IR, 1H, 13C-NMR, and X-ray diffraction .
Chemical Reactions Analysis
N-(3,4-dimethoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with nucleophiles, leading to the formation of various derivatives. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
In chemistry, it is used as a precursor for the synthesis of more complex molecules with bio-utilities . In biology and medicine, isoquinoline derivatives, including this compound, have shown promise as therapeutic agents with anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to inhibit the activity of certain enzymes and receptors, leading to their therapeutic effects. For example, some isoquinoline derivatives act as NF-κB inhibitors, which can be useful in anticancer drug research . The compound may also modulate retinoid nuclear receptors and lipopolysaccharide-induced inflammatory mediators, impacting various biological processes .
Comparison with Similar Compounds
N-(3,4-dimethoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide can be compared with other similar compounds, such as 3,4-dimethoxyphenethylamine and 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one . While these compounds share structural similarities, this compound is unique due to its specific isoquinolinecarboxamide moiety, which imparts distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-22-16-8-7-15(11-17(16)23-2)19-18(21)20-10-9-13-5-3-4-6-14(13)12-20/h3-8,11H,9-10,12H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTRIHXDCDUVDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)N2CCC3=CC=CC=C3C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49824284 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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